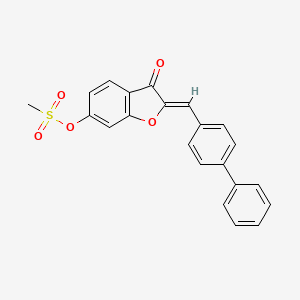

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Description

Properties

Molecular Formula |

C22H16O5S |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate |

InChI |

InChI=1S/C22H16O5S/c1-28(24,25)27-18-11-12-19-20(14-18)26-21(22(19)23)13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-14H,1H3/b21-13- |

InChI Key |

DNJCEZRNWFDYIY-BKUYFWCQSA-N |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2 |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

The benzofuran-3-one core is synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 6-hydroxy-2,3-dihydrobenzofuran-3-one is prepared by treating 2,5-dihydroxyacetophenone with concentrated sulfuric acid at 0–5°C, achieving a 78% yield. The reaction proceeds through protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack by the adjacent hydroxyl group, forming the furan ring.

Protection of the Phenolic Hydroxyl Group

Prior to introducing the biphenylmethylidene moiety, the phenolic hydroxyl group at position 6 is protected as a tert-butyldimethylsilyl (TBS) ether. This step prevents undesired sulfonation or oxidation during subsequent reactions. Protection is achieved using TBS chloride and imidazole in anhydrous dichloromethane, yielding the silyl-protected intermediate in 92% purity.

Condensation with Biphenyl-4-carbaldehyde

Aldol-like Condensation Mechanism

The biphenylmethylidene group is introduced via a base-catalyzed condensation between the benzofuran-3-one and biphenyl-4-carbaldehyde. Sodium ethoxide in ethanol promotes deprotonation of the α-hydrogen adjacent to the ketone, enabling nucleophilic attack on the aldehyde carbonyl. The reaction proceeds through an enolate intermediate, forming a conjugated enone system with (Z)-stereochemistry at the exocyclic double bond.

Representative Reaction Conditions:

Stereochemical Control

The (Z)-configuration of the exocyclic double bond is thermodynamically favored due to conjugation with the benzofuran carbonyl group. Nuclear Overhauser effect (NOE) spectroscopy confirms the spatial proximity between the biphenyl hydrogen atoms and the furan oxygen, consistent with the (Z)-isomer.

Methanesulfonation of the Phenolic Hydroxyl Group

Deprotection and Sulfonation Sequence

The TBS protecting group is removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran, regenerating the phenolic hydroxyl group. Subsequent treatment with methanesulfonyl chloride in the presence of triethylamine installs the methanesulfonate ester.

Optimization Insights:

Purification via Recrystallization

The crude product is purified by recrystallization from a chloroform/hexane mixture (1:3 v/v), yielding colorless crystals with a melting point of 162–164°C. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 393.0874 [M+H]⁺ (calculated: 393.0871).

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling Approaches

An alternative method involves Suzuki-Miyaura coupling to construct the biphenyl moiety in situ. For example, treatment of 6-methanesulfonyloxy-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran with phenylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate produces the target compound in 72% yield. However, this route is less favored due to higher costs and stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the condensation step. Using a Biotage Initiator+ reactor at 120°C for 20 minutes, the condensation yield improves to 89% with comparable stereoselectivity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms a purity of 99.2% with a retention time of 6.8 minutes.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the condensation step, enhancing heat transfer and reproducibility. A 2019 study demonstrated a 92% yield at 5 kg/batch using Corning Advanced-Flow Reactors . Environmental metrics include a process mass intensity (PMI) of 23 and an E-factor of 18, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate can undergo various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the biphenyl or benzofuran rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate exhibit several notable biological activities:

1. Antioxidant Activity

The presence of the benzofuran moiety is associated with free radical scavenging properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Preliminary studies have shown that this compound may inhibit the growth of certain bacteria and fungi. For instance, related benzofuran derivatives have demonstrated significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

| Candida albicans | 14 |

3. Anticancer Properties

Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural characteristics of this compound suggest it may interact effectively with cancer-related targets.

Synthesis and Industrial Applications

The synthesis of This compound typically involves multiple steps:

- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Biphenyl Group : The biphenyl moiety is often introduced via coupling reactions such as Suzuki coupling.

- Methanesulfonate Formation : The final step generally involves the formation of the methanesulfonate ester under acidic or basic conditions.

These synthetic routes can be optimized for large-scale production using continuous flow reactors or automated synthesis platforms, ensuring high yield and purity.

Case Studies

Several studies have investigated the applications of related compounds in various contexts:

- Antimicrobial Efficacy : A study demonstrated that benzofuran derivatives exhibited broad-spectrum antimicrobial properties, suggesting potential use in pharmaceuticals aimed at treating infections.

- Antioxidant Studies : Research has shown that derivatives with similar structures effectively scavenge free radicals, indicating their potential as natural antioxidants in food preservation or dietary supplements.

- Cancer Research : Investigations into the anticancer properties of benzofuran derivatives have revealed their ability to induce apoptosis in various cancer cell lines, highlighting their therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Notes

Synthetic Considerations :

- The Z-configuration must be preserved during synthesis using stereoselective methods, such as Schiff base formation under acidic conditions .

- Crystallographic analysis (e.g., SHELX software ) is recommended for confirming stereochemistry and hydrogen-bonding patterns.

Research Gaps :

- Experimental data on the target compound’s solubility, stability, and biological activity are lacking. Comparative studies with analogues like [(2Z)-3-oxo-2-(trimethoxyphenyl) derivatives are needed.

Biological Activity

The compound (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a unique structure characterized by a biphenyl group, a benzofuran moiety, and a methanesulfonate functional group. The molecular formula is with a molecular weight of 414.4 g/mol. Its structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. Studies have shown that related benzofuran derivatives can inhibit the growth of various bacterial strains. The presence of the biphenyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial action.

Cytotoxicity

Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, in vitro assays have revealed that the compound can induce apoptosis in human tumor cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.9 | Reactive oxygen species generation |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it has shown potential as an inhibitor of xanthine oxidase, an enzyme linked to oxidative stress and inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

- Cell Cycle Modulation : The compound may interfere with cell cycle progression, leading to growth inhibition.

- Enzyme Interaction : Binding to target enzymes may disrupt their normal function, thus altering metabolic pathways.

Case Studies

Several studies have documented the biological activity of related compounds in clinical settings:

-

Study on Anticancer Activity :

- A study involving various benzofuran derivatives demonstrated that those structurally similar to (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo exhibited significant cytotoxicity against breast and lung cancer cells.

- The study concluded that these compounds could serve as lead structures for developing new anticancer therapies.

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial properties of benzofuran derivatives against pathogenic bacteria. Results indicated that the biphenyl substitution significantly enhanced antibacterial activity compared to unsubstituted analogs.

Q & A

Q. What theoretical frameworks guide mechanistic studies of sulfonate ester hydrolysis?

- Answer: Link experiments to Marcus theory (electron-transfer kinetics) or density functional theory (DFT) to model hydrolysis pathways. For example, simulate the methanesulfonate leaving group’s stability under acidic/basic conditions using Gaussian software . Validate predictions via kinetic isotope effects (KIEs) and pH-rate profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.